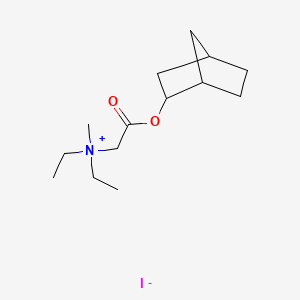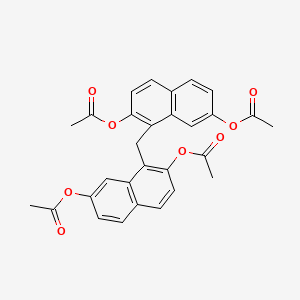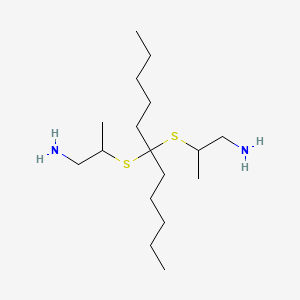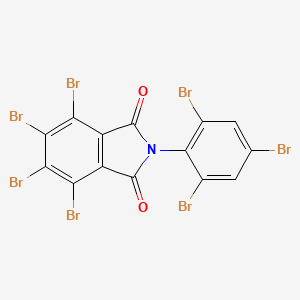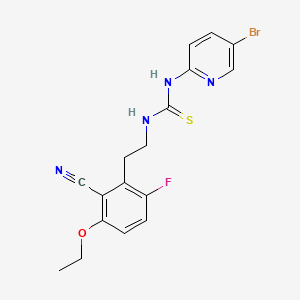
Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structural features, which include a brominated pyridine ring and a cyano-ethoxy-fluorophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)- typically involves multi-step organic reactions. The process may start with the bromination of 2-pyridine, followed by the introduction of the cyano-ethoxy-fluorophenyl group through a series of substitution reactions. The final step usually involves the formation of the thiourea linkage under controlled conditions, such as the use of thiourea and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring and the cyano-ethoxy-fluorophenyl group contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.
類似化合物との比較
Similar Compounds
- Thiourea, N-(2-pyridinyl)-N’-(2-(2-cyano-3-ethoxyphenyl)ethyl)-
- Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)-
Uniqueness
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)- is unique due to the presence of the bromine atom in the pyridine ring, which may enhance its reactivity and binding properties compared to similar compounds. The combination of the cyano-ethoxy-fluorophenyl group also contributes to its distinct chemical and biological activities.
特性
CAS番号 |
181305-32-8 |
|---|---|
分子式 |
C17H16BrFN4OS |
分子量 |
423.3 g/mol |
IUPAC名 |
1-(5-bromopyridin-2-yl)-3-[2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C17H16BrFN4OS/c1-2-24-15-5-4-14(19)12(13(15)9-20)7-8-21-17(25)23-16-6-3-11(18)10-22-16/h3-6,10H,2,7-8H2,1H3,(H2,21,22,23,25) |
InChIキー |
ABMFUNFAKALUSS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=C(C=C1)F)CCNC(=S)NC2=NC=C(C=C2)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate](/img/structure/B12731392.png)
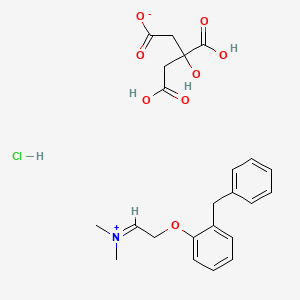



![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
